Methylamino-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
Methylamino-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylamino-PEG5-azide is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal methylamino group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for covalently linking molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental protocols for Methylamino-PEG5-azide.
Core Chemical Properties
The fundamental chemical and physical properties of Methylamino-PEG5-azide are summarized in the table below. This information is essential for accurate calculations in experimental design, including molarity and reaction stoichiometry.
| Property | Value | Source |
| Molecular Weight | 320.4 g/mol | --INVALID-LINK-- |
| Molecular Formula | C13H28N4O5 | --INVALID-LINK-- |
| CAS Number | 2055046-24-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid or viscous liquid | General observation for similar compounds |
| Purity | Typically ≥95% | General supplier information |
Solubility Profile
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility | Source |
| Water | Soluble | > 10 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |
| Dimethylformamide (DMF) | Soluble | Not specified | --INVALID-LINK-- |
| Dichloromethane (DCM) | Soluble | Not specified | --INVALID-LINK-- |
Note: The estimated quantitative solubility is based on data for a structurally similar compound, Methoxy PEG Azide, and should be experimentally verified for Methylamino-PEG5-azide.
Experimental Protocols
The dual functionality of Methylamino-PEG5-azide allows for a range of conjugation strategies. The following are detailed methodologies for key experiments involving this crosslinker.
Determination of Aqueous Solubility
This protocol outlines a general method to determine the solubility of Methylamino-PEG5-azide in an aqueous buffer.
Materials:
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Methylamino-PEG5-azide
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Phosphate-buffered saline (PBS), pH 7.4
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Vortex mixer
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Centrifuge
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UV-Vis spectrophotometer or HPLC
Methodology:
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Prepare a series of concentrations of Methylamino-PEG5-azide in PBS (e.g., 1, 5, 10, 20, 50, 100 mg/mL) in microcentrifuge tubes.
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Vortex each tube vigorously for 2 minutes to facilitate dissolution.
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Incubate the solutions at room temperature for 1 hour to reach equilibrium.
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Visually inspect each tube for any undissolved particulate matter.
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Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved solid.
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Carefully collect the supernatant from each tube.
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Analyze the concentration of the dissolved Methylamino-PEG5-azide in the supernatant. This can be done by measuring the absorbance at a specific wavelength if the compound has a chromophore, or more accurately by a validated HPLC method.
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The highest concentration at which no pellet is observed and the measured supernatant concentration matches the prepared concentration is determined as the solubility.
Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
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Methylamino-PEG5-azide
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Reaction buffer (e.g., PBS, pH 7.4)
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DMSO or DMF for dissolving reactants if necessary
Methodology:
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Dissolve the alkyne-containing molecule and Methylamino-PEG5-azide in the reaction buffer. If necessary, prepare concentrated stock solutions in DMSO or DMF and add them to the aqueous buffer, ensuring the final organic solvent concentration is minimal (typically <5%).
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Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
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Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
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Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).
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In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of Methylamino-PEG5-azide.
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Add the copper ligand to the reaction mixture (final concentration typically 1 mM).
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Add CuSO4 to the reaction mixture (final concentration typically 0.1-0.5 mM).
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Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).
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Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by TLC, LC-MS, or HPLC.
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Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.
Amide Coupling Reaction
This protocol details the conjugation of the methylamino group of the crosslinker to a carboxylic acid-containing molecule using a carbodiimide (B86325) activator.
Materials:
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Methylamino-PEG5-azide
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Carboxylic acid-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Reaction buffer (e.g., MES buffer, pH 4.5-6.0, or PBS, pH 7.4)
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Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Methodology:
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Dissolve the carboxylic acid-containing molecule in the reaction buffer.
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Add EDC (typically 1.5-2 equivalents relative to the carboxylic acid) and NHS (typically 1.5-2 equivalents) to the solution to activate the carboxyl groups.
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Allow the activation reaction to proceed for 15-30 minutes at room temperature.
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Add Methylamino-PEG5-azide (typically 1.5-5 equivalents relative to the carboxylic acid) to the reaction mixture.
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Let the coupling reaction proceed for 2-4 hours at room temperature, or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.
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Quench the reaction by adding a quenching solution to consume any unreacted activated carboxyl groups.
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Purify the final conjugate using a suitable technique such as dialysis, size-exclusion chromatography, or preparative HPLC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships of Methylamino-PEG5-azide's functionality and a typical experimental workflow for bioconjugation.
Caption: Functional components of Methylamino-PEG5-azide and their corresponding reactivities.
Caption: A typical workflow for creating a tri-molecular conjugate using Methylamino-PEG5-azide.
